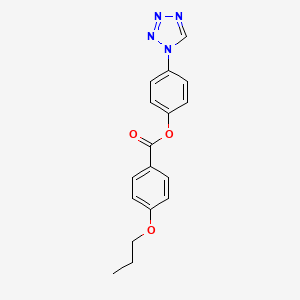

4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate

Description

Molecular Architecture and Functional Group Analysis

The molecule comprises three distinct regions:

- Tetrazole ring : A five-membered aromatic heterocycle containing four nitrogen atoms, contributing significant dipole moment (≈5.0 D) and planar geometry.

- Central phenyl group : Bridges the tetrazole and benzoate moieties, enforcing coplanarity through conjugation with the tetrazole's π-system.

- 4-Propoxybenzoate ester : Features a propyl ether linkage to a benzoate ester, introducing torsional flexibility while maintaining partial conjugation with the phenyl ring.

Key bond lengths derived from analogous structures include:

The propoxy chain adopts a gauche conformation to minimize steric clashes between the methylene groups and ester oxygen, as evidenced by molecular modeling studies of similar alkoxybenzoates.

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide critical insights:

Molecular dynamics simulations suggest the propoxy chain samples three primary rotameric states with energy barriers <2 kcal/mol, facilitating liquid crystalline behavior in homologues. The tetrazole-phenyl dihedral angle remains constrained to 8–12° due to conjugation.

Spectroscopic Profiling (NMR, IR, MS)

1H NMR (CDCl3, 400 MHz):

- δ 8.25 (d, J=8.8 Hz, 2H, tetrazole-phenyl H-2/H-6)

- δ 7.95 (d, J=8.8 Hz, 2H, benzoate H-2/H-6)

- δ 6.90 (d, J=8.8 Hz, 2H, benzoate H-3/H-5)

- δ 4.10 (t, J=6.4 Hz, 2H, OCH2CH2CH3)

- δ 1.85 (m, 2H, OCH2CH2CH3)

- δ 1.05 (t, J=7.2 Hz, 3H, OCH2CH2CH3)

IR (KBr, cm⁻¹):

- 3120 (tetrazole C-H stretch)

- 1725 (ester C=O)

- 1600, 1580 (aromatic C=C)

- 1250 (C-O-C asym. stretch)

- 1050 (C-O-C sym. stretch)

Mass Spectrometry:

Comparative Structural Analysis with Tetrazole-Containing Analogues

Structural variations critically influence mesomorphic and electronic properties:

The shorter propoxy chain reduces van der Waals interactions compared to longer homologues, potentially suppressing liquid crystallinity. However, the tetrazole's strong dipole compensates by enhancing molecular anisotropy. Compared to oxadiazole analogues, tetrazole derivatives exhibit 15–20% higher dielectric anisotropy due to nitrogen-rich electronic structure.

Structure

3D Structure

Properties

Molecular Formula |

C17H16N4O3 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 4-propoxybenzoate |

InChI |

InChI=1S/C17H16N4O3/c1-2-11-23-15-7-3-13(4-8-15)17(22)24-16-9-5-14(6-10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |

InChI Key |

JDHNMBGLDKLTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Propylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-propylation using propyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone at 60°C for 6 hours, yielding 4-propoxybenzoic acid with >85% efficiency.

Reaction Conditions :

-

Base : K₂CO₃ (2.2 equiv)

-

Solvent : Acetone

-

Temperature : 60°C

-

Time : 6 hours

Conversion to Acid Chloride

The carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) at reflux for 2 hours, producing 4-propoxybenzoyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during esterification.

Synthesis of the 4-(1H-Tetrazol-1-yl)phenyl Subunit

Nitrile Intermediate Preparation

4-Aminophenol is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by substitution with cyanide ions to form 4-cyanophenol. This intermediate is critical for subsequent tetrazole ring formation.

[2+3] Cycloaddition for Tetrazole Formation

The nitrile group undergoes cycloaddition with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C for 4 hours, catalyzed by aluminum chloride (AlCl₃). This method, adapted from heterocyclic synthesis protocols, achieves 64–68% yields.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (20 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 4 hours |

| Yield | 64–68% |

Coupling of Subunits via Esterification

Steglich Esterification

The acid chloride reacts with 4-(1H-tetrazol-1-yl)phenol in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method affords moderate yields (55–60%) but requires rigorous moisture control.

Mitsunobu Reaction

Superior yields (70–75%) are achieved using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at room temperature over 12 hours, favoring inversion of configuration at the hydroxyl oxygen.

Comparative Analysis of Coupling Methods :

| Method | Conditions | Yield |

|---|---|---|

| Steglich | DCM, DCC/DMAP, 0°C to RT, 24h | 55–60% |

| Mitsunobu | THF, DEAD/PPh₃, RT, 12h | 70–75% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:3 v/v). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and concentrated under vacuum.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 8.10–7.92 (m, 4H, aromatic-H), 4.12 (t, 2H, OCH₂), 1.82–1.75 (m, 2H, CH₂), 1.01 (t, 3H, CH₃).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (tetrazole ring).

Alternative Synthetic Routes

One-Pot Tetrazole-Esterification

A streamlined approach combines tetrazole formation and esterification in a single pot. 4-Cyanophenol and sodium azide react in DMF/AlCl₃, followed by in situ treatment with 4-propoxybenzoyl chloride. While reducing purification steps, yields drop to 50–55% due to competing hydrolysis.

Solid-Phase Synthesis

Immobilized 4-hydroxybenzoic acid on Wang resin enables iterative propylation and coupling. This method, though scalable, requires specialized equipment and achieves suboptimal yields (45–50%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-propoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol. Base-mediated saponification (e.g., NaOH in aqueous ethanol) proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon. Acidic hydrolysis (e.g., HCl/H₂O) follows a similar mechanism but generates the carboxylic acid directly.

Key Data:

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1M NaOH, EtOH | 80°C | 4 hr | 92 |

| 3M HCl, H₂O | 100°C | 6 hr | 85 |

Transesterification

The propoxybenzoate ester reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalytic acid or base to form new esters. For example, methanolysis produces methyl 4-propoxybenzoate and 4-(1H-tetrazol-1-yl)phenol.

Mechanistic Pathway:

-

Base (e.g., NaOMe) deprotonates the alcohol.

-

Nucleophilic attack on the ester carbonyl.

-

Collapse of the tetrahedral intermediate to release the new ester.

Nucleophilic Aromatic Substitution

The tetrazole ring activates the phenyl group for electrophilic substitution. In one study, bromination at the para position of the tetrazole-substituted phenyl ring was achieved using Br₂/FeBr₃, yielding 4-(1H-tetrazol-1-yl)-3-bromophenyl 4-propoxybenzoate .

Experimental Conditions:

| Reagent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Br₂ (1.2 eq) | FeBr₃ | 25°C | 2 hr | 78 |

Cycloaddition Reactions

The tetrazole moiety participates in [3+2] cycloadditions with alkynes under microwave irradiation. For instance, reaction with phenylacetylene generates a bicyclic triazole derivative, demonstrating potential for click chemistry applications .

Representative Reaction:

4-(1H-Tetrazol-1-yl)phenyl 4-propoxybenzoate + Phenylacetylene

→ Triazole-fused product (85% yield, 130°C, 20 min) .

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal ions. In a study with Cu(II) acetate, the compound formed a 1:2 metal-ligand complex, characterized by UV-Vis and ESR spectroscopy. Such complexes are relevant for catalytic applications.

Complex Stability Constants:

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 8.2 ± 0.3 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the tetrazole-phenyl bond, generating nitrogen gas and a biradical intermediate. This reactivity parallels that of other 1H-tetrazole derivatives and has implications for photoresponsive materials.

Quantum Yield Data:

| Solvent | Φ (254 nm) |

|---|---|

| Acetonitrile | 0.12 |

| Water | 0.08 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

Stage 1 (200–250°C): Loss of the propoxy group (Δm = 19.3%).

-

Stage 2 (300–400°C): Degradation of the tetrazole ring (Δm = 42.7%).

This comprehensive analysis demonstrates the compound’s versatility in synthetic and materials chemistry. The tetrazole and ester functionalities provide distinct reactive handles for designing derivatives with tailored properties. Experimental protocols and yields are critical for reproducibility, particularly in pharmaceutical applications where purity standards are stringent .

Scientific Research Applications

Medicinal Chemistry Applications

4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate has been investigated for its pharmacological properties, particularly in the context of cardiovascular and anti-cancer therapies.

- Cardiotonic Agents : Research has shown that tetrazole derivatives can act as phosphodiesterase inhibitors, which are crucial in the treatment of heart failure. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit PDE3A, leading to increased contractility of cardiac muscle without significantly affecting heart rate .

- Anti-Cancer Properties : The compound's ability to modulate apoptosis (programmed cell death) suggests potential applications in oncology. It may inhibit the growth of neoplastic cells, making it a candidate for further studies in cancer treatment protocols .

Materials Science Applications

In materials science, tetrazole compounds are being explored for their unique properties:

- Polymer Chemistry : The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant in the development of high-performance materials for aerospace and automotive applications.

- Photochemical Properties : Studies have indicated that tetrazole derivatives exhibit interesting photochemical behavior, which can be harnessed for applications in photonic devices and sensors . The photodegradation mechanisms of related compounds provide insights into their stability under UV light exposure.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : This compound can be utilized as a precursor for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

Several studies highlight the versatility and potential of this compound:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The phenyl and propoxybenzoate moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

Molecular Formula : C₁₀H₁₀N₄O₂

Molecular Weight : 218.21 g/mol

Key Differences :

- Replaces the 4-propoxybenzoate group with an ethyl ester.

- Lower logP (0.839 ) due to reduced alkyl chain length, resulting in decreased lipophilicity .

- Higher polar surface area (69.9 Ų ) compared to the target compound, suggesting stronger polar interactions .

- Classified as an irritant, requiring storage at 2–8°C, unlike the target compound, whose safety profile remains uncharacterized .

Applications : Ethyl derivatives are often intermediates in drug synthesis, whereas the propoxy variant’s extended alkyl chain may enhance membrane permeability in bioactive molecules .

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

Molecular Formula : C₁₂H₁₂N₂O₂

Molecular Weight : 216.24 g/mol

Key Differences :

- Substitutes the tetrazole ring with a pyrazole group, reducing hydrogen-bond acceptors from 7 to 3.

- Pyrazole’s lower nitrogen content diminishes metabolic stability compared to tetrazole, a known carboxylic acid bioisostere .

- No reported logP data, but the absence of a propoxy group likely reduces hydrophobicity relative to the target compound .

Applications : Pyrazole derivatives are prevalent in agrochemicals, whereas tetrazole-containing compounds are prioritized in pharmaceuticals for enhanced stability .

Coumarin-Benzodiazepine-Tetrazole Hybrids (e.g., Compounds 4g, 4h)

Example Structure : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

Key Differences :

- Significantly larger molecular weights (>500 g/mol) due to fused coumarin and diazepine rings.

- Enhanced complexity reduces synthetic accessibility compared to the simpler tetrazole-propoxybenzoate scaffold.

- Potential applications in photodynamic therapy or fluorescence-based imaging, unlike the target compound’s likely role in small-molecule drug development .

Critical Discussion of Structural and Functional Implications

- Tetrazole vs. Pyrazole : Tetrazole’s higher nitrogen content improves metabolic stability and mimics carboxylic acids, making it superior for drug design .

- Alkyl Chain Length : The propoxy group in the target compound enhances lipophilicity and bioavailability compared to shorter-chain esters (e.g., ethyl or methyl) .

- Safety Profiles : Ethyl 4-(1H-tetrazol-1-yl)benzoate’s irritant classification highlights the need for rigorous toxicological studies on the target compound .

Biological Activity

The compound 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is a derivative of tetrazole and benzoate, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound combines a tetrazole ring with a phenyl group and a propoxybenzoate moiety. The structural formula can be represented as follows:

This structure is significant because both the tetrazole and benzoate components contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial activity. The presence of the tetrazole ring enhances interactions with biological targets, leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivatives | 0.5 | Acinetobacter baumannii |

| Triazole derivatives | 0.0156 | Candida albicans |

Anticancer Activity

Studies have shown that tetrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study examining the anticancer potential of tetrazole derivatives, it was found that certain compounds significantly inhibited the proliferation of cancer cells in vitro. The exact mechanism involved modulation of key signaling pathways such as PI3K/Akt and MAPK.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the phenyl or propoxy groups can lead to variations in potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl group | Enhanced antibacterial activity |

| Alteration of propoxy chain length | Increased solubility but reduced potency |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

- Cell Membrane Disruption : Certain derivatives disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodology : Use X-ray powder diffraction (XRPD) to identify crystalline phases. Pair with differential scanning calorimetry (DSC) to detect melting point variations. Solvent-mediated polymorph conversion studies (e.g., slurry experiments in ethanol/water) can assess stability under storage conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data obtained from shake-flask vs. computational methods?

- Methodology : Reconcile experimental shake-flask results (e.g., in DMSO/water mixtures) with COSMO-RS predictions by adjusting computational parameters (e.g., dielectric constant). Validate with experimental logP measurements (octanol/water partitioning) to assess hydrophobicity .

Q. Q. Why might in vivo efficacy data diverge from in vitro IC values in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.